N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide
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Overview
Description
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,4-difluoro-5-methoxyaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The difluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)prop-2-enamide: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
4-fluoro-2-methoxy-5-nitroaniline: Contains a nitro group instead of the amide moiety, leading to different chemical properties and applications.
Uniqueness
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide is unique due to the presence of both difluoro and methoxy substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2,4-difluoro-5-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-3-10(14)13-8-5-9(15-2)7(12)4-6(8)11/h3-5H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYRHKUJNCHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C=C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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